![molecular formula C19H28N2O3 B062101 Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate CAS No. 182621-53-0](/img/structure/B62101.png)

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

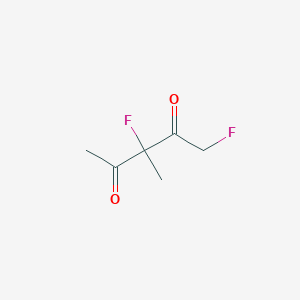

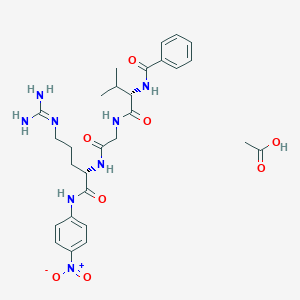

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a chemical compound with the molecular formula C19H28N2O3 . It is used in various chemical reactions and has several biological activities .

Synthesis Analysis

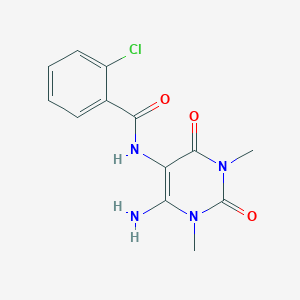

The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be found in various databases such as PubChem and ChemSpider . The compound has a molecular weight of 285.38 .Chemical Reactions Analysis

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can participate in various chemical reactions. For instance, it can be used in the preparation of benzimidazoles and analogs and their use as protein kinase inhibitors . It can also be used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be found in various databases such as PubChem and Sigma Aldrich . The compound has a molecular weight of 547.66 .Scientific Research Applications

- Biological Evaluation : In vitro studies have shown that it accumulates cells in the G2/M phase of the cell cycle, reducing cells in other phases .

Antitubulin Activity

Protein Kinase Inhibition

properties

| { "Design of the Synthesis Pathway": "The synthesis of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be achieved by the reaction of tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate with acetic anhydride followed by reaction with methylamine.", "Starting Materials": [ "Tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate", "Acetic anhydride", "Methylamine" ], "Reaction": [ "Step 1: Tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate is dissolved in dry dichloromethane.", "Step 2: Acetic anhydride is added to the solution and the reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is quenched with water and the organic layer is separated.", "Step 4: The organic layer is washed with water and dried over magnesium sulfate.", "Step 5: Methylamine is added to the dried organic layer and the reaction mixture is stirred at room temperature for several hours.", "Step 6: The reaction mixture is quenched with water and the organic layer is separated.", "Step 7: The organic layer is washed with water and dried over magnesium sulfate.", "Step 8: The crude product is purified by column chromatography to yield Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate." ] } | |

CAS RN |

182621-53-0 |

Product Name |

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate |

Molecular Formula |

C19H28N2O3 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3 |

InChI Key |

ZOXCYBDUKVNRJD-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)